molecular formula C18H28N2O3S B2836993 4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione CAS No. 2198888-22-9

4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione

Cat. No. B2836993
M. Wt: 352.49
InChI Key: ZJTNJVVHYRNJRZ-UHFFFAOYSA-N
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Description

The compound “4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that piperidine derivatives, which this compound appears to be, are a class of compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties2.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of this exact compound. However, the synthesis of similar piperidine derivatives often involves multistep pathways34.



Molecular Structure Analysis

The molecular structure of this compound is not directly available. However, similar compounds often form extended conformations and infinite H-bonded chains through their amide, amine, and pyrimidine groups5.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving this compound. However, piperidine derivatives are known to participate in a variety of chemical reactions6.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available. However, similar compounds often have properties such as solubility in ethanol8.


Scientific Research Applications

Organic Synthesis and Catalysis

This compound is involved in the development of intramolecular pyridine-based frustrated Lewis pairs, where its derivatives play a crucial role in the formation of B-N bonds and four-membered rings. Such structures are significant for their reactivity towards hydrogen, offering insights into hydrogenation processes and the development of new catalytic systems (Körte et al., 2015).

Analytical Chemistry

In the realm of analytical chemistry, derivatives of the mentioned compound have been used for the enantiomeric separation of drugs with a piperidine-2,6-dione structure. This application is critical for assessing the chirality of pharmaceuticals and ensuring their efficacy and safety (Overbeke et al., 1997).

Materials Science

The compound's derivatives have found applications in materials science, specifically in the development of photoactive substrates for microlithography. Their ability to undergo Wolff rearrangement under deep ultraviolet exposure makes them ideal chromophores for designing nonchemically amplified photoresists (Tattersall et al., 2004).

Pharmaceutical Chemistry

Pharmaceutically, the derivatives of this compound are synthesized for their antimicrobial activity, showcasing efficacy against various bacteria. This aspect is crucial for the development of new antibiotics and understanding microbial resistance mechanisms (Prakash et al., 2011). Additionally, the compound's framework has been utilized in the synthesis of Nα-urethane-protected β- and γ-amino acids, indicating its significance in peptide synthesis and drug development (Cal et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound are not directly available. However, it’s always important to handle chemical compounds with appropriate safety measures9.


Future Directions

The future directions for this compound are not directly known. However, similar compounds often attract interest in scientific research due to their potential applications in various fields10.


Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of the compound. For a more accurate and comprehensive analysis, further research and studies would be required.


properties

IUPAC Name

4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-15-3-2-8-19-18(15)23-14-17-4-9-20(10-5-17)13-16-6-11-24(21,22)12-7-16/h2-3,8,16-17H,4-7,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTNJVVHYRNJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione

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